molecular formula C18H26O B11856365 Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane] CAS No. 78514-33-7

Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]

Cat. No.: B11856365
CAS No.: 78514-33-7
M. Wt: 258.4 g/mol
InChI Key: YZYHRSAAZSNGAD-UHFFFAOYSA-N
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Description

1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with a xanthene derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., hydroxide ions)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives, hydroxylated derivatives

Scientific Research Applications

1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,9’-xanthene]: Lacks the octahydro modification, resulting in different chemical properties.

    Spiro[cyclohexane-1,9’-fluorene]: Similar spiro structure but with a fluorene moiety instead of xanthene.

    Spiro[cyclohexane-1,9’-dibenzofuran]: Contains a dibenzofuran moiety, leading to distinct reactivity and applications.

Uniqueness

1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] is unique due to its fully saturated cyclohexane ring, which imparts greater stability and distinct reactivity compared to its unsaturated counterparts. This makes it particularly valuable in applications requiring robust and stable compounds.

Properties

CAS No.

78514-33-7

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]

InChI

InChI=1S/C18H26O/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h1-13H2

InChI Key

YZYHRSAAZSNGAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)OC4=C2CCCC4

Origin of Product

United States

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